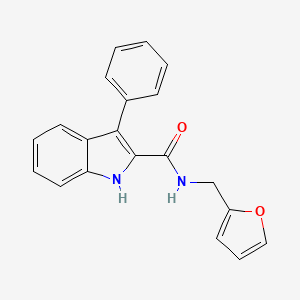

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

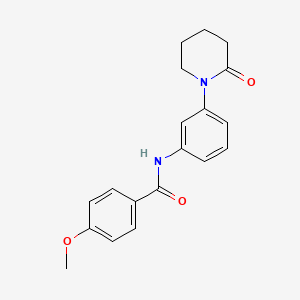

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring, and a furylmethyl group attached to a carboxamide group. The electronic and steric interactions between these groups could influence the compound’s overall shape, reactivity, and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the indole ring is a common motif in many biologically active compounds and is known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its various functional groups. For example, the carboxamide group could contribute to the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique

Allosteric Modulation of CB1 Receptors

- Indole-2-carboxamides, including derivatives like N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, are studied for their potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). Key structural features of these compounds, such as the chain length at the C3-position and the electron-withdrawing group at the C5-position, critically impact their binding affinity and cooperativity (Khurana et al., 2014).

Chemical Synthesis and Structural Analysis

- The synthesis and structural analysis of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide derivatives have been a subject of interest. This includes the study of their synthesis, spectroscopic characterization, and crystallographic analysis (Al-Ostoot et al., 2019).

Polymerization Catalysts

- Indole carboxamide derivatives, including those similar to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been explored as catalysts in ring-opening polymerization processes, particularly for the polymerization of l-lactide (Koeller et al., 2009).

Tubulin Polymerization Inhibitors

- Some derivatives of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide exhibit potent inhibitory effects on tubulin polymerization, indicating potential applications in anticancer therapies (Kazan et al., 2019).

Anti-Inflammatory Applications

- Indole acetamide derivatives, closely related to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been synthesized and analyzed for their anti-inflammatory properties through molecular docking studies (Al-Ostoot et al., 2020).

Antiallergic Agents

- Novel indolecarboxamidotetrazoles, structurally related to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been evaluated for their antiallergic potential, showing effectiveness in inhibiting histamine release (Unangst et al., 1989).

Orientations Futures

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-phenyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(21-13-15-9-6-12-24-15)19-18(14-7-2-1-3-8-14)16-10-4-5-11-17(16)22-19/h1-12,22H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPXDWILFLNRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2635652.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)